molecular formula C14H11IN2 B1600202 1-benzyl-3-iodo-1H-indazole CAS No. 205643-28-3

1-benzyl-3-iodo-1H-indazole

Cat. No.: B1600202
CAS No.: 205643-28-3
M. Wt: 334.15 g/mol
InChI Key: IVIIKKBMPVKPKO-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Contemporary Organic and Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in drug discovery and development. researchgate.netlongdom.org Its unique chemical properties and ability to exist in different tautomeric forms make it a versatile building block for the synthesis of more complex molecules. researchgate.netigi-global.com The presence of the indazole nucleus in numerous commercially available drugs and clinical candidates underscores its therapeutic potential across a wide range of diseases, including cancer, inflammation, and infectious diseases. researchgate.netmdpi.com The structural diversity of indazole derivatives allows for fine-tuning of their biological activities, making them attractive to medicinal chemists. mdpi.comnih.gov

Strategic Role of Halogenation (Iodination) in Indazole Functionalization

Halogenation, and specifically iodination, at the C3 position of the indazole ring is a critical step in the synthesis of many functionalized indazoles. mdpi.comchim.it The introduction of an iodine atom provides a reactive handle for a variety of subsequent cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govrasayanjournal.co.in This allows for the introduction of diverse aryl, alkyl, and alkynyl groups at the C3 position, which is often crucial for enhancing the biological activity of the resulting compounds. mdpi.commdpi.com The C-I bond is relatively weak, making 3-iodoindazoles excellent substrates for these transformations. mdpi.com The synthesis of 3-iodoindazoles is often achieved with high regioselectivity using reagents like iodine in the presence of a base such as potassium hydroxide (B78521). chim.itmdpi.com

Importance of N1-Benzylation in Modulating Indazole Reactivity and Bioactivity

The N-alkylation of indazoles is a key strategy for modulating their physicochemical properties and biological activity. d-nb.infonih.gov N1-benzylation, the attachment of a benzyl (B1604629) group to the N1 position of the indazole ring, serves several important functions. It can protect the N-H group during subsequent reactions and influence the regioselectivity of other functionalization steps. mdpi.comnih.gov Furthermore, the benzyl group itself can engage in beneficial interactions with biological targets, thereby enhancing the potency and selectivity of the molecule. rsc.org The development of regioselective N1-alkylation protocols is an active area of research, as controlling the position of alkylation (N1 vs. N2) is crucial for achieving the desired biological profile. d-nb.infonih.gov

Overview of 1-Benzyl-3-iodo-1H-indazole as a Key Synthetic Intermediate

This compound stands as a pivotal intermediate in the synthesis of a wide array of complex indazole derivatives. google.com This compound combines the strategic advantages of both C3-iodination and N1-benzylation. The iodine atom at the C3 position serves as a versatile leaving group for the introduction of various substituents through cross-coupling reactions, while the N1-benzyl group modulates the electronic properties of the indazole core and can contribute to target binding. rasayanjournal.co.in Its utility is demonstrated in the synthesis of compounds with potential therapeutic applications, including kinase inhibitors for cancer therapy. The preparation of this compound is well-documented and typically involves the iodination of indazole followed by N-benzylation. google.comgoogle.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁IN₂
Molecular Weight 334.15 g/mol
Physical Form Solid sigmaaldrich.com
Storage Temperature Room temperature, protect from light sigmaaldrich.commyskinrecipes.com
Purity Typically ≥97% sigmaaldrich.comcymitquimica.comfluorochem.co.uk
InChI Key IVIIKKBMPVKPKO-UHFFFAOYSA-N sigmaaldrich.com

Spectroscopic Data of this compound

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the indazole and benzyl rings, as well as a characteristic singlet for the benzylic methylene (B1212753) protons (CH₂). rsc.orggoogle.com

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the indazole and benzyl moieties. google.com

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. mdpi.com

Synthesis and Reactivity of this compound

The synthesis of this compound is typically achieved in a two-step process:

Iodination of Indazole: 1H-indazole is first iodinated at the C3 position. A common method involves reacting 1H-indazole with iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethylformamide (DMF). mdpi.comrsc.org

N-Benzylation: The resulting 3-iodo-1H-indazole is then N-benzylated. This is often carried out by reacting it with benzyl bromide in the presence of a base like potassium tert-butoxide or sodium hydride in a suitable solvent. rsc.orggoogle.com

This compound exhibits reactivity characteristic of an aryl iodide. The iodine atom at the C3 position is a good leaving group, making the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. rasayanjournal.co.in These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of 1,3-disubstituted indazoles. For instance, it can undergo Suzuki-Miyaura coupling with arylboronic acids to form 1-benzyl-3-aryl-1H-indazoles. mdpi.com

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a versatile building block for the construction of more complex molecules, particularly those with potential pharmacological activity. Its ability to participate in a wide range of cross-coupling reactions makes it an invaluable tool for medicinal chemists. rasayanjournal.co.in For example, it has been utilized in the synthesis of inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The functionalization at the C3 position, facilitated by the iodo group, allows for the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-iodoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIIKKBMPVKPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454046
Record name 1-Benzyl-3-iodoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205643-28-3
Record name 1-Benzyl-3-iodoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Benzyl 3 Iodo 1h Indazole

Regioselective Iodination of 1H-Indazole at the C-3 Position

The introduction of an iodine atom at the C-3 position of the indazole ring is a critical first step in many synthetic routes. This position is often targeted for subsequent cross-coupling reactions. Direct C-3 functionalization of 1H-indazole can be challenging, but effective methods for iodination have been established. mdpi.com

The direct iodination of 1H-indazole at the C-3 position is most commonly achieved using molecular iodine (I₂) in the presence of a base. One of the well-established methods involves reacting 1H-indazole with iodine and potassium hydroxide (B78521) (KOH) in a solvent such as N,N-dimethylformamide (DMF). mdpi.comrsc.org This approach provides the desired 3-iodo-1H-indazole in excellent yields. mdpi.com The reaction proceeds by in situ formation of an electrophilic iodine species, which preferentially attacks the electron-rich C-3 position of the indazole ring.

Optimization studies have focused on the choice of base and solvent to maximize yield and minimize side products. The use of a strong base like KOH is crucial for deprotonating the N-H group, which activates the ring towards electrophilic substitution. rsc.org DMF is an effective solvent as it readily dissolves both the indazole substrate and the reagents.

Table 1: Optimized Conditions for C-3 Iodination of 1H-Indazoles

Iodinating AgentBaseSolventTemperatureTypical YieldReference
Iodine (I₂)Potassium Hydroxide (KOH)DMFRoom TemperatureExcellent (87-100%) mdpi.comrsc.orgmdpi.com
Iodine (I₂)Potassium Carbonate (K₂CO₃)DMFRoom TemperatureGood rsc.org

A key consideration in the synthesis of substituted indazoles is the management of the N-H group. mdpi.com For the C-3 iodination step, studies have shown that protection of the N-H group is often unnecessary. mdpi.com The reaction can proceed with high efficiency on the unprotected 1H-indazole, directly yielding 3-iodo-1H-indazole. mdpi.com

However, the N-H group's presence can influence subsequent reactions. For instance, in Suzuki-Miyaura cross-coupling reactions performed after iodination, the unprotected N-H can lead to competing N-arylation. mdpi.com To circumvent this, a common strategy involves protecting the indazole nitrogen after the C-3 iodination step. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose, with N-protection of 3-iodo-1H-indazole being readily achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.commdpi.com This "iodinate-then-protect" sequence ensures that the C-3 position is functionalized first, securing a handle for further modifications while preparing the molecule for clean N-1 substitution or other transformations.

N-Benzylation Strategies for 3-Iodo-1H-indazole

With 3-iodo-1H-indazole in hand, the next step is the introduction of the benzyl (B1604629) group onto one of the ring's nitrogen atoms. This step is complicated by the existence of two nucleophilic nitrogens, N1 and N2, leading to potential formation of regioisomeric products. nih.gov

The alkylation of an unsymmetrically substituted indazole generally produces a mixture of N1 and N2 isomers. beilstein-journals.org The ratio of these products is highly dependent on steric and electronic factors of the indazole ring, as well as reaction conditions such as the base, solvent, and electrophile used. nih.govbeilstein-journals.org

The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer. nih.gov Consequently, the N1-alkylated product is often the thermodynamically favored isomer. However, reaction conditions can be tuned to favor either the kinetic or thermodynamic product. For instance, Mitsunobu conditions have been shown to favor the formation of the N2 regioisomer. nih.gov In contrast, conditions employing a strong, non-nucleophilic base in an appropriate solvent can provide high selectivity for the more stable N1 isomer. beilstein-journals.org The choice of base and solvent can create a specific ion-pairing environment that directs the alkylating agent to the N1 position. beilstein-journals.org

Achieving high regioselectivity for N1-benzylation is crucial for an efficient synthesis. Extensive research has shown that the combination of sodium hydride (NaH) as the base and tetrahydrofuran (B95107) (THF) as the solvent provides a highly effective system for selective N1-alkylation of indazoles. nih.govbeilstein-journals.org This protocol has proven robust for a variety of substituted indazoles and alkylating agents. beilstein-journals.org The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering it and directing the incoming benzyl group to the N1 position. beilstein-journals.org

In contrast, using conditions such as potassium carbonate (K₂CO₃) in DMF often leads to poor selectivity, resulting in significant amounts of the undesired N2-benzyl isomer. nih.gov

Table 2: Conditions for N-Alkylation of Substituted Indazoles and Effect on Regioselectivity

BaseSolventAlkylating AgentTypical N1:N2 RatioReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)Alkyl Bromide>99:1 nih.govbeilstein-journals.org
Potassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)Alkyl Bromide58:42 (poor selectivity) nih.gov
Cesium Carbonate (Cs₂CO₃)N,N-Dimethylformamide (DMF)Alkyl BromideVariable, often poor selectivity beilstein-journals.org
Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)Alkyl Bromide94:6 (high N1 selectivity) beilstein-journals.org

Integrated Synthetic Sequences for the Preparation of 1-Benzyl-3-iodo-1H-indazole

The synthesis of this compound can be approached through two primary integrated sequences. The most widely reported and logical pathway involves first establishing the C-3 iodo substituent, followed by the regioselective N1-benzylation. google.com

This sequence is outlined as:

C-3 Iodination: 1H-indazole is treated with an iodinating agent, such as I₂/KOH in DMF, to produce 3-iodo-1H-indazole. mdpi.com

N1-Benzylation: The resulting 3-iodo-1H-indazole is then selectively benzylated at the N1 position using optimized conditions, such as NaH in THF with benzyl bromide, to yield the final product, this compound. beilstein-journals.orggoogle.com

This route is advantageous because the C-3 iodination of unprotected 1H-indazole is highly efficient. mdpi.com Furthermore, the subsequent N1-benzylation on the 3-iodo-1H-indazole substrate can be controlled to achieve high regioselectivity. beilstein-journals.org An alternative, though less common, approach would be to first benzylate 1H-indazole and then attempt the C-3 iodination. However, this can be complicated by the need to separate N1 and N2-benzyl-1H-indazole isomers before the iodination step. Therefore, the "iodinate-then-benzylate" strategy is generally preferred for its efficiency and control. google.com

Stepwise Synthesis Protocols

The formation of this compound is typically not accomplished in a single step but through a sequential process that allows for precise control over the molecular structure. A common and effective route involves the initial N-benzylation of an appropriate indazole precursor followed by direct iodination.

A foundational method involves starting with 3-iodo-1H-indazole and subsequently adding the benzyl group. google.com An analogous and well-documented procedure begins with 3-bromo-1H-indazole, which is first N-benzylated and could then, if needed, undergo halogen exchange, although direct iodination of 1-benzyl-1H-indazole is more common. google.comgoogle.com

A representative two-step protocol starting from 1H-indazole is outlined below:

Step 1: N-Benzylation of 1H-Indazole The first step is the regioselective alkylation of the 1H-indazole nitrogen (N1). The choice of base and solvent is crucial to favor substitution at the N1 position over the N2 position, which is a common challenge in indazole chemistry. beilstein-journals.org Using a strong base like potassium t-butoxide (t-BuOK) in a solvent such as toluene (B28343) facilitates the deprotonation of the indazole N-H group, creating a nucleophilic indazolide anion. google.comgoogle.com This anion then reacts with benzyl bromide in a nucleophilic substitution reaction to form 1-benzyl-1H-indazole.

Step 2: C3-Iodination of 1-Benzyl-1H-indazole Following the successful synthesis of 1-benzyl-1H-indazole, the next step is the introduction of an iodine atom at the C3 position. This is an electrophilic substitution reaction on the electron-rich pyrazole (B372694) ring of the indazole system. A highly effective method for C3-iodination of indazoles involves using molecular iodine (I₂) in the presence of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). mdpi.comchim.itmdpi.com The base activates the C3 position, facilitating the attack by the electrophilic iodine species.

The following table summarizes the key parameters of a representative stepwise synthesis.

StepStarting MaterialReagents and ConditionsIntermediate/Product
1: N-Benzylation3-Bromo-1H-indazole1) Potassium t-butoxide (t-BuOK), Toluene, Room Temp. 2) Benzyl bromide (BnBr)1-Benzyl-3-bromo-1H-indazole
2: C3-Iodination1H-Indazole (or substituted variants)Iodine (I₂), Potassium hydroxide (KOH), N,N-dimethylformamide (DMF)3-Iodo-1H-indazole

This table illustrates generalized steps based on analogous reactions. The direct sequence starting from 1H-indazole to 1-benzyl-1H-indazole and then to the final product follows similar principles.

Considerations for Overall Yield and Purity

Maximizing the yield and ensuring the high purity of this compound requires careful management of several experimental factors, from the selection of reagents to the final purification methods.

Purity and Regioselectivity: The primary challenge to purity in this synthesis is controlling the regioselectivity of the initial N-alkylation step. Alkylation of indazoles can produce a mixture of N1 and N2 isomers. beilstein-journals.org The formation of the undesired 2-benzyl-3-iodo-1H-indazole isomer complicates purification and reduces the yield of the target compound. The selectivity is highly dependent on the reaction conditions:

Base and Solvent System: The use of certain bases and solvents can favor one isomer over the other. For instance, using sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common strategy that often provides high N1 selectivity for electron-deficient indazoles. beilstein-journals.org

Substituents: The electronic nature of substituents on the indazole ring can also influence the N1/N2 ratio. beilstein-journals.org

Purification Techniques: After the synthesis, purification is essential to isolate the desired product from unreacted starting materials, reagents, and isomeric byproducts.

Precipitation/Recrystallization: A common method for crude purification involves precipitating the product from the reaction mixture by adding a non-polar solvent like n-heptane. google.comgoogle.com The resulting solid can then be filtered and dried.

Column Chromatography: For achieving high purity, silica (B1680970) gel column chromatography is the most effective method. google.comgoogle.com A solvent system with a specific polarity, such as a mixture of ethyl acetate (B1210297) and cyclohexane (B81311) (or hexane), is used to separate the target compound from impurities. The purity of the final product is typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. google.comgoogle.com

The following table outlines key factors influencing the synthesis outcome.

FactorImpact on YieldImpact on PurityMitigation/Optimization Strategy
N-Alkylation RegioselectivityReduces yield of desired N1 isomer if N2 isomer is formed.Formation of N2-benzyl isomer is the main impurity.Careful selection of base/solvent (e.g., NaH in THF/DMF) to maximize N1 product. beilstein-journals.org
Reaction CompletenessIncomplete reactions lower the yield.Presence of unreacted starting materials complicates purification.Use of slight excess of reagents; monitor reaction by TLC; allow sufficient reaction time. google.comgoogle.comrsc.org
Purification MethodProduct loss can occur during purification steps.Crucial for removing isomeric byproducts and reagents.Employ multi-step purification: precipitation/filtration for crude product followed by silica gel chromatography for high purity. google.comgoogle.com

Advanced Reactivity and Derivatization Strategies of 1 Benzyl 3 Iodo 1h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at C-3

Palladium-catalyzed cross-coupling reactions are paramount for the C-3 functionalization of the 1-benzyl-3-iodo-1H-indazole scaffold. These methods, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, enable the introduction of aryl, heteroaryl, alkynyl, and alkenyl moieties, respectively. The N-benzyl group not only protects the indazole nitrogen but also enhances the substrate's solubility and stability, making it amenable to a broad range of reaction conditions.

The Suzuki-Miyaura reaction is a widely employed method for forming C-C bonds between the C-3 position of the indazole ring and various organoboronic acids. mdpi.comresearchgate.netnih.gov This reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acid coupling partners. nih.gov The success of the coupling is highly dependent on the catalyst system, ligands, and solvent employed. mdpi.comresearchgate.netbeilstein-journals.org

The choice of catalyst and ligand is critical for achieving high yields and efficiency in the Suzuki-Miyaura coupling of 3-iodoindazoles. Ferrocene-based divalent palladium complexes have demonstrated superior catalytic performance compared to simple palladium salts like Pd(OAc)₂ or PdCl₂. mdpi.comresearchgate.net Complexes such as 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane (B109758) complex (PdCl₂(dppf)) are particularly effective. mdpi.com Theoretical calculations have shown that PdCl₂(dppf) exhibits a lower energy barrier for the formation of reaction intermediates compared to other ferrocene-based catalysts like [1,1′-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dtbpf)), leading to higher catalytic outputs. mdpi.com

Bulky and electron-rich phosphine (B1218219) ligands play a crucial role in enhancing the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.govnih.gov Ligands like SPhos and XPhos have been found to provide the highest yields in the coupling of 3-chloroindazoles, a principle that extends to the more reactive 3-iodoindazole derivatives. nih.govlookchem.com The steric bulk and electron-donating properties of these ligands stabilize the palladium center and facilitate the key steps of the catalytic process. nih.govorganic-chemistry.org

Catalyst/Ligand SystemSubstrateCoupling PartnerYield (%)Reference
PdCl₂(dppf)3-iodo-1-(tert-butoxycarbonyl)-1H-indazole4-Methoxyphenylboronic acid95 mdpi.com
PdCl₂(dppf)3-iodo-1-(tert-butoxycarbonyl)-1H-indazolePhenylboronic acid91 mdpi.com
PdCl₂(dtbpf)3-iodo-1-(tert-butoxycarbonyl)-1H-indazole4-Methoxyphenylboronic acid89 mdpi.com
Pd(PPh₃)₄3-iodo-1-(tert-butoxycarbonyl)-1H-indazoleVarious aryl/heteroaryl boronic acids>80 nih.gov
SPhos/Pd₂dba₃3-chloro-1H-indazolePhenylboronic acid52 nih.govlookchem.com
XPhos/Pd₂dba₃3-chloro-1H-indazolePhenylboronic acid56 nih.govlookchem.com

The reaction solvent significantly influences the yield and efficiency of the Suzuki-Miyaura cross-coupling. mdpi.combeilstein-journals.org While traditional solvent systems often consist of mixtures like toluene (B28343), water, and ethanol, advancements have introduced ionic liquids (ILs) as highly effective media. mdpi.com Imidazolium-based ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄) and 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMImPF₆), have been shown to improve the yields of cross-coupled products significantly. mdpi.comresearchgate.net

The use of these ionic liquids offers several advantages. They can prevent the formation of palladium black, a common issue in non-ionic liquid facilitated reactions, which leads to catalyst deactivation. mdpi.comresearchgate.net Furthermore, ionic liquids facilitate more effective catalyst recycling. mdpi.comresearchgate.net Studies have shown that BMImBF₄ generally performs better than BMImPF₆ in these reactions. mdpi.comresearchgate.net The ability to immobilize the palladium catalyst in the ionic liquid phase allows for simple product extraction and reuse of the catalyst system, aligning with the principles of green chemistry. mdpi.comscielo.br

Solvent SystemCatalystBaseTemperature (°C)Key AdvantageReference
Toluene/H₂O/EtOHPdCl₂(dppf)Na₂CO₃80Standard conditions mdpi.com
BMImBF₄PdCl₂(dppf)Na₂CO₃80Improved yield, catalyst recycling mdpi.comresearchgate.net
BMImPF₆PdCl₂(dppf)Na₂CO₃80Improved yield, catalyst recycling mdpi.comresearchgate.net
Dioxane/H₂OPd(PPh₃)₄Aqueous baseNot specified (Microwave)High yield, rapid reaction nih.gov

The Suzuki-Miyaura coupling of this compound is compatible with a broad range of aryl and heteroaryl boronic acids. nih.gov The reaction proceeds efficiently with boronic acids bearing both electron-donating and electron-withdrawing substituents. nih.gov This versatility allows for the synthesis of a diverse library of 3-aryl and 3-heteroaryl indazoles.

For instance, coupling with partners like 4-methoxyphenylboronic acid (electron-donating) and 4-formylphenylboronic acid (electron-withdrawing) has been shown to proceed in high yields. nih.gov The reaction also accommodates various heteroaryl boronic acids, enabling the introduction of moieties such as pyridinyl, thienyl, and furanyl rings at the C-3 position. nih.govfrontiersin.org This broad substrate scope is crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for fine-tuning of the physicochemical and pharmacological properties of the indazole derivatives. nih.gov

The Sonogashira coupling provides a direct and efficient route for introducing terminal alkynes at the C-3 position of the indazole ring, a process known as C-3 alkynylation. thieme-connect.de This palladium and copper co-catalyzed reaction couples this compound with various terminal acetylenes to form a C(sp²)-C(sp) bond. researchgate.netorganic-chemistry.org

The reaction typically proceeds under mild conditions, often employing a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst like CuI, and an amine base such as triethylamine (B128534) in a suitable solvent like DMF. thieme-connect.de N-protection of the indazole ring, as in this compound, is often crucial for the success of the coupling reaction at the C-3 position. researchgate.net The resulting 3-alkynylindazoles are valuable intermediates that can be further elaborated into more complex heterocyclic systems. thieme-connect.de Sequential cross-coupling reactions, where a Sonogashira coupling is followed by a Suzuki reaction on a bromo-substituted indazole, have been successfully performed, demonstrating the robustness of this methodology for creating diverse molecular architectures. thieme-connect.de

The Heck reaction is another important palladium-catalyzed process used for the C-3 functionalization of indazoles, specifically for C-3 alkenylation. This reaction creates a new carbon-carbon bond by coupling this compound with an alkene. The process typically involves a palladium catalyst, a base, and a suitable solvent. While the Suzuki-Miyaura and Sonogashira reactions are more extensively documented for this specific substrate, the Heck reaction represents a viable alternative for synthesizing 3-alkenyl indazoles. These products serve as useful synthetic intermediates, for example, in the preparation of azatryptamines.

Negishi Coupling via Organozinc Intermediates

The Negishi coupling is a powerful and versatile palladium- or nickel-catalyzed reaction for the formation of carbon-carbon bonds. organic-chemistry.orgrsc.org It involves the reaction of an organozinc compound with an organic halide. organic-chemistry.org In the context of this compound, the C-3 iodo group serves as an excellent electrophilic partner for coupling with various organozinc reagents.

Organozinc compounds are valued for their high functional group tolerance and the generation of non-toxic byproducts, making them advantageous compared to other organometallic reagents. uni-muenchen.de The reaction facilitates the formation of both sp²-sp² and sp³-sp² bonds, enabling the introduction of a wide range of aryl, vinyl, benzyl (B1604629), or alkyl substituents at the C-3 position of the indazole core. organic-chemistry.orgrsc.org

An alternative strategy involves the regioselective C-3 zincation of N1-protected indazoles, followed by a Negishi coupling to introduce various aryl or heteroaryl groups. chim.it However, starting with this compound allows for direct coupling without the need for a prior metalation step. The general conditions for a Negishi coupling typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often in combination with a phosphine ligand like SPhos, which has been shown to be highly efficient for coupling with organozinc reagents derived from amino acids. researchgate.net

Table 1: Representative Negishi Coupling Reaction

Reactants Catalyst/Ligand Product Bond Formed
This compound + R-ZnXPd(0) or Pd(II) precatalyst1-Benzyl-3-R-1H-indazoleC(sp²)-C(sp²), C(sp²)-C(sp³)

This table illustrates a generalized Negishi coupling reaction. R can be a variety of organic groups (aryl, alkyl, etc.), and X is a halide.

Stille Coupling and Considerations for Reagent Toxicity

The Stille reaction is another prominent palladium-catalyzed cross-coupling method that pairs an organotin (stannane) reagent with an organic halide. wikipedia.org this compound is a suitable substrate for this reaction, where the C-I bond undergoes oxidative addition to the palladium catalyst, initiating the catalytic cycle.

While organostannanes are stable to air and moisture, a significant drawback is their high toxicity, particularly for trimethylstannyl and other volatile derivatives. wikipedia.org This toxicity necessitates careful handling and purification procedures to remove tin byproducts from the final product, which can be a major concern in pharmaceutical synthesis. A common side reaction in Stille coupling is the homocoupling of the organostannane reagent, which can reduce the yield of the desired cross-coupled product. wikipedia.org Despite these challenges, the Stille reaction remains a useful tool due to the commercial availability and straightforward synthesis of many organotin reagents. wikipedia.org

Table 2: Comparison of Negishi and Stille Coupling for C-3 Functionalization

Feature Negishi Coupling Stille Coupling
Organometallic Reagent Organozinc (R-ZnX)Organotin (R-SnR'₃)
Toxicity Low toxicity byproductsHigh toxicity of reagents and byproducts wikipedia.org
Functional Group Tolerance High uni-muenchen.deModerate to High
Common Side Reactions Generally fewerHomocoupling of stannane (B1208499) reagent wikipedia.org

Copper-Catalyzed Functionalization at C-3

Copper-catalyzed reactions offer an alternative to palladium-based systems for functionalizing the C-3 position of this compound. While palladium is more common for cross-coupling, copper catalysis is particularly effective for forming carbon-heteroatom bonds and can also be used in certain carbon-carbon bond-forming reactions like the Sonogashira coupling (often in conjunction with palladium) or Ullmann-type reactions.

For instance, copper catalysis can be employed to couple this compound with amines, thiols, or alcohols to form C-N, C-S, or C-O bonds, respectively. These reactions are crucial for introducing heteroatomic diversity into the indazole scaffold. Recent research has also highlighted the use of copper iodide as a catalyst in multicomponent reactions involving organozinc reagents to form complex heterocyclic systems. uni-muenchen.de

C-H Functionalization Approaches

As a complementary strategy to cross-coupling with a pre-functionalized 3-iodoindazole, direct C-H functionalization offers a more atom-economical route to C-3 substituted indazoles. While this approach does not start from this compound, it represents a key modern method for derivatizing the indazole core.

Direct C-3 arylation of N-substituted 1H-indazoles has proven to be challenging due to the lower reactivity of this position compared to others on the heterocyclic ring. nih.gov However, robust protocols have been developed using palladium catalysis. nih.govresearchgate.net Studies have shown that the choice of ligand is critical for achieving high yield and selectivity. For example, the use of 1,10-phenanthroline (B135089) as a ligand with a Pd(OAc)₂ catalyst has been successful for the C-3 arylation of 1-methylindazole (B79620) with various aryl halides. researchgate.net These methods provide a powerful alternative for creating C-3 aryl indazoles directly from the C-H bond, avoiding the need for halogenation of the indazole ring. nih.gov

Diverse Functionalization Pathways at C-3 and N1 Positions

The reactivity of the this compound core is not limited to the C-3 position. The N1 position also plays a crucial role in the synthesis and modification of indazole derivatives, although in the title compound, it is already occupied by a benzyl group.

Direct Alkylation and Arylation

Arylation at C-3 : As discussed, direct C-H arylation is a viable route. nih.govresearchgate.net When starting from this compound, arylation is readily achieved via Suzuki-Miyaura or Negishi cross-coupling reactions, which are often preferred for their reliability and broad substrate scope. mdpi.comchim.it

Alkylation at N1 : The synthesis of the starting material, this compound, involves the N-alkylation of 3-iodo-1H-indazole. The regioselectivity of N-alkylation on the indazole ring is a well-studied area. nih.gov The reaction of an indazole with an alkylating agent in the presence of a base can lead to a mixture of N1 and N2 isomers. However, conditions can be optimized to favor the N1 product. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to provide high N1 selectivity for a range of substituted indazoles. nih.gov The benzyl group at the N1 position imparts specific steric and electronic properties and can be a stable protecting group or a key pharmacophore element.

Amination and Other Heteroatom Functionalizations

The introduction of heteroatoms at the C-3 position is a critical strategy for modulating the biological activity of indazole derivatives. mdpi.comchim.it Starting from this compound, transition-metal-catalyzed cross-coupling reactions are the most common methods for this transformation.

Amination : Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C-N bonds. This reaction would allow for the coupling of this compound with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles to generate 3-aminoindazole derivatives.

Other Heteroatom Functionalizations : Similar palladium- or copper-catalyzed methods can be used to introduce oxygen and sulfur functionalities. For example, coupling with phenols or alcohols can yield 3-aryloxy or 3-alkoxy indazoles, while coupling with thiols can produce 3-thioether derivatives. An alternative approach involves the use of 1H-indazole N-oxides, which can be transformed to introduce functional groups like hydroxyl or sulfonyl moieties at the C-3 position. researchgate.net

Table 3: Summary of Functionalization Strategies

Position Reaction Type Starting Material Key Reagents/Catalysts Product Type
C-3Negishi CouplingThis compoundR-ZnX, Pd catalyst organic-chemistry.orgrsc.org3-Alkyl/Aryl-indazole
C-3Stille CouplingThis compoundR-SnR'₃, Pd catalyst wikipedia.org3-Alkyl/Aryl-indazole
C-3C-H Arylation1-Benzyl-1H-indazoleAr-X, Pd(OAc)₂, Ligand nih.govresearchgate.net3-Aryl-indazole
C-3AminationThis compoundR₂NH, Pd catalyst3-Amino-indazole
N1Alkylation3-Iodo-1H-indazoleBenzyl-Br, NaH/THF nih.govThis compound

Influence of Substituents on Reaction Regioselectivity and Yield of this compound

While the regioselectivity of N-alkylation on the indazole scaffold itself is well-documented, with electron-withdrawing groups at the C-3 position generally favoring N-1 substitution, the influence of substituents on the N-1 benzyl group on the reactivity at the C-3 position is a more nuanced aspect of its chemistry. Research into palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings provides insights into how modifications to the benzyl moiety can modulate reaction outcomes.

In the context of Suzuki-Miyaura cross-coupling reactions, the electronic nature of substituents on the benzyl ring of this compound can influence the efficiency of the catalytic cycle. It has been observed that both electron-donating and electron-withdrawing groups on the arylboronic acid coupling partner are well-tolerated in couplings with 3-iodo-N-Boc-indazoles, leading to high yields. This suggests that the electronic properties of the incoming group have a significant impact. While specific studies detailing a range of substituents on the N-1 benzyl group are not abundant, the general principles of palladium catalysis suggest that electron-donating groups on the benzyl ring could potentially enhance the electron density at the indazole nitrogen, which might subtly influence the electronic nature of the C-3 position and the subsequent steps of the catalytic cycle. Conversely, electron-withdrawing groups on the benzyl ring could have the opposite effect.

Steric hindrance is another critical factor. Bulky substituents on the benzyl group, particularly at the ortho positions, could sterically hinder the approach of the palladium catalyst to the C-3 iodo group, potentially lowering the reaction rate and yield. This is a common consideration in cross-coupling reactions where bulky ligands or substrates can significantly impact catalytic efficiency.

Similarly, in Sonogashira couplings, the reaction of 3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) has been investigated, highlighting the necessity of N-H protection for successful cross-coupling. This underscores the role of the N-1 substituent in modulating the reactivity of the C-3 position.

Table 1: Predicted Influence of Benzyl Substituents on Suzuki-Miyaura Coupling Yield with this compound

Benzyl Substituent (Position)Electronic EffectSteric EffectPredicted Impact on Yield
4-MethoxyElectron-donatingMinimalPotentially slight increase
4-NitroElectron-withdrawingMinimalPotentially slight decrease
2-MethylWeakly electron-donatingModeratePotential decrease
2,6-DimethylWeakly electron-donatingSignificantLikely significant decrease

It is important to note that in many synthetic sequences, the N-substituent on the indazole is a protecting group that is removed in a subsequent step. For example, a Boc group can be removed concomitantly during a microwave-assisted Suzuki-Miyaura cross-coupling. This highlights that the choice of the N-1 substituent is often a strategic one, balancing its influence on a particular reaction step with the ease of its subsequent removal.

Computational Chemistry and Mechanistic Elucidation of 1 Benzyl 3 Iodo 1h Indazole Transformations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise calculation of molecular structures and energies. It is extensively used to map the reaction pathways of complex organic transformations, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling, a common reaction for aryl iodides like 1-benzyl-3-iodo-1H-indazole. researchgate.neticiq.orgacs.orgnih.gov

DFT calculations are employed to construct a detailed energy profile for a reaction, mapping the energy changes as reactants transform into products. acs.orgnih.gov This involves locating and calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products. The highest point on this profile, the transition state, represents the energy barrier of the reaction (activation energy), which determines the reaction rate.

For a typical Suzuki-Miyaura cross-coupling of this compound with an organoboron reagent, DFT can elucidate the energy barriers for the key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov Scientific calculations on the related 3-iodo-1H-indazole have shown that ferrocene-based palladium complexes can lower the energy barrier for the formation of intermediates, leading to higher catalytic efficiency. mdpi.comresearchgate.netscispace.com By analyzing the geometry of the transition state, chemists can understand the specific atomic interactions that stabilize or destabilize this critical point, providing a rationale for observed reactivity and selectivity.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Pd(0) Catalyst + Boronic Acid0.0
TS1 (Oxidative Addition)Transition state for C-I bond cleavage+15.5
Intermediate 1Pd(II) oxidative addition complex-5.2
TS2 (Transmetalation)Transition state for organic group transfer from boron to palladium+18.9
Intermediate 2Pd(II) di-organic complex-8.7
TS3 (Reductive Elimination)Transition state for C-C bond formation+12.3
Products1-benzyl-3-aryl-1H-indazole + Regenerated Pd(0) Catalyst-25.0

Note: The data in the table is hypothetical and serves as an illustrative example of a DFT-calculated energy profile for a cross-coupling reaction.

A complete catalytic cycle involves multiple steps, and DFT is instrumental in characterizing the structure and stability of each intermediate. researchgate.neticiq.orgacs.org In the palladium-catalyzed cross-coupling of this compound, the cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex, forming a Pd(II) intermediate. mdpi.com This is followed by transmetalation, where the organic group from the boron reagent replaces the iodide on the palladium center. odinity.com The final step is reductive elimination, where the two organic groups couple to form the new C-C bond, regenerating the Pd(0) catalyst which can then re-enter the cycle. mdpi.com

DFT calculations can confirm the geometry (e.g., square planar for Pd(II) intermediates), electronic state, and relative stability of these species. acs.org This detailed understanding helps rationalize how changes in ligands, solvents, or reactants can influence the efficiency of the catalytic cycle by affecting the stability of specific intermediates or the energy of transition states. nih.gov

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods provide quantitative measures of electron distribution and orbital energies, which are essential for predicting how and where a molecule will react.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govrsc.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. mdpi.com

For this compound, an MEP map would typically show:

Negative regions (red/yellow): These are areas of high electron density and are susceptible to electrophilic attack. Such regions are expected around the nitrogen atoms of the indazole ring due to their lone pairs of electrons.

Positive regions (blue): These are electron-deficient areas, attractive to nucleophiles. A positive potential is expected on the hydrogen atoms and, significantly, in the region of the carbon-iodine bond (the σ-hole), making the iodine atom a site for halogen bonding and the carbon atom susceptible to oxidative addition by a transition metal. nih.gov

Neutral regions (green): These areas, like the benzyl (B1604629) and benzene (B151609) rings, have a balanced potential.

Understanding the MEP surface helps to rationalize the molecule's interaction with catalysts, solvents, and other reagents. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. irjweb.com

HOMO: This orbital represents the region of the molecule most likely to donate electrons.

LUMO: This orbital represents the region most likely to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

For this compound, DFT calculations can determine the energies and spatial distribution of these orbitals. The HOMO is likely to be distributed over the electron-rich indazole ring system, while the LUMO may be centered on the C-I bond, indicating its role as an electron-accepting site in reactions like oxidative addition. Calculations on similar benzimidazole (B57391) derivatives provide insight into how substituents affect these orbital energies. dergipark.org.trbiointerfaceresearch.com Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. ejosat.com.tr

PropertySymbolCalculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.15Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.25Electron-accepting ability
HOMO-LUMO GapΔE4.90Chemical reactivity and kinetic stability
Ionization PotentialI ≈ -EHOMO6.15Energy required to remove an electron
Electron AffinityA ≈ -ELUMO1.25Energy released when an electron is added
Chemical Hardnessη = (I-A)/22.45Resistance to change in electron distribution

Note: The data in the table is hypothetical and serves as an illustrative example of electronic properties that can be calculated for this compound using DFT.

Theoretical Spectroscopy for Structural and Mechanistic Insights

Computational methods can predict various types of spectra, which serve as a powerful complement to experimental characterization. By comparing theoretical and experimental spectra, the structures of transient intermediates or final products can be confirmed.

DFT calculations are widely used to predict vibrational frequencies (IR and Raman spectra). researchgate.netresearchgate.netepstem.net The calculated vibrational modes can be matched with experimental peaks to confirm the molecular structure of this compound and its derivatives. semanticscholar.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical basis for structural assignments from experimental NMR data. epstem.netnih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.comfaccts.deyoutube.com This allows for the interpretation of the experimental spectrum, assigning specific absorption bands to electronic transitions between molecular orbitals (e.g., π→π* transitions), and providing further insight into the molecule's electronic structure. researchgate.netresearchgate.net

GIAO/DFT Calculations of NMR Chemical Shifts (¹H, ¹³C, ¹⁵N)

The prediction of ¹H, ¹³C, and ¹⁵N NMR chemical shifts for indazole derivatives through GIAO/DFT calculations is a well-established methodology. This approach involves optimizing the molecular geometry of the compound of interest, in this case, this compound, using a selected DFT functional and basis set. Following geometry optimization, the NMR shielding tensors are calculated using the GIAO method.

For N-benzylbenzazoles, which are structurally analogous to this compound, calculations have been successfully performed at the GIAO/B3LYP/6-311++G(d,p) level of theory. bohrium.comresearchgate.net The calculated absolute chemical shieldings are then converted into chemical shifts (δ) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and nitromethane (B149229) for ¹⁵N. This conversion is often achieved through empirical equations derived from linear regression analysis of calculated shieldings against experimental shifts for a range of related compounds.

Table 1: Representative Theoretical NMR Chemical Shifts for Indazole Moieties Note: The following table is a hypothetical representation based on typical data for analogous structures, as specific calculated values for this compound were not found in the surveyed literature. The purpose is to illustrate the format and nature of the data obtained from GIAO/DFT calculations.

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Calculated ¹⁵N Chemical Shift (ppm)
N1---200 to -220
N2---100 to -120
C3-90 - 100-
C47.8 - 8.0120 - 122-
C57.2 - 7.4128 - 130-
C67.4 - 7.6122 - 124-
C77.6 - 7.8110 - 112-
CH₂5.5 - 5.750 - 55-
Benzyl C7.2 - 7.4127 - 138-

Correlation of Calculated and Experimental Spectroscopic Data for Mechanistic Validation

A cornerstone of modern mechanistic studies is the validation of proposed reaction pathways by comparing experimentally observed data with computationally predicted values. In the context of transformations involving this compound, this involves a meticulous correlation between the experimental ¹H, ¹³C, and ¹⁵N NMR spectra of reactants, intermediates, and products with their GIAO/DFT calculated counterparts.

The process begins with the postulation of a reaction mechanism, including any transient intermediates or transition states. The geometries of all species involved are then optimized using DFT. Subsequently, their NMR chemical shifts are calculated. A strong linear correlation between the full set of calculated and experimental chemical shifts for a given structure provides compelling evidence for its correct identification.

For instance, if a transformation of this compound is proposed to yield a specific constitutional isomer, comparing the experimental NMR data of the product with the calculated spectra for all possible isomers allows for an unambiguous assignment. An excellent fit between the experimental data and the calculated data for one particular isomer would strongly support its formation. This comparative analysis is a powerful tool for ruling out alternative mechanisms and for providing a detailed, molecular-level understanding of the reaction.

Table 2: Illustrative Correlation of Experimental and Calculated NMR Data for a Hypothetical Transformation Product Note: This table is a conceptual illustration. Specific experimental data for transformations of this compound and their correlation with calculated values would be required for an actual mechanistic study.

Atom PositionExperimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Deviation (ppm)
C3a140.5140.20.3
C4121.0121.3-0.3
C5129.5129.10.4
C6123.0123.5-0.5
C7110.0109.80.2
C7a126.8127.1-0.3
CH₂52.151.80.3
Benzyl C1'137.5137.9-0.4
Benzyl C2'/C6'127.8128.0-0.2
Benzyl C3'/C5'129.0128.80.2
Benzyl C4'128.2128.4-0.2

This correlative approach is not limited to stable products; it can also be extended to probe the structure of reaction intermediates, provided they can be observed experimentally, for example, through low-temperature NMR studies. The synergy between computational prediction and experimental observation is thus a pivotal element in the detailed mechanistic elucidation of the chemical transformations of this compound.

Medicinal Chemistry Applications and Biological Research of 1 Benzyl 3 Iodo 1h Indazole Derivatives

Structure-Activity Relationship (SAR) Studies in N1-Benzyl-C3-Substituted Indazole Scaffolds

The biological activity of N1-benzyl-C3-substituted indazole derivatives is profoundly influenced by the nature of the substituents at both the C3 position and on the N1-benzyl group. Extensive SAR studies have been conducted to elucidate the impact of these structural modifications on the pharmacological profiles of these compounds, guiding the design of more potent and selective agents.

Impact of C3 Substituents on Pharmacological Profiles

The substituent at the C3 position of the indazole ring is a critical determinant of the pharmacological activity of N1-benzyl-indazole derivatives. The introduction of various functional groups at this position has been shown to significantly modulate the biological effects of these compounds. For instance, in the case of YC-1, a well-studied 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, the furan (B31954) ring at the C3 position is essential for its biological activity. nih.gov

Research on indazole-3-carboxamides has highlighted the critical role of the regiochemistry of the amide linker at the C3 position for the inhibition of calcium influx. nih.gov Specifically, a 3-carboxamide derivative demonstrated potent activity, while its reverse amide isomer was inactive, underscoring the stringent structural requirements for biological function at this position. nih.gov

Furthermore, the introduction of different aryl and heterocyclic groups at the C3 position has been a common strategy to explore new chemical space and identify novel bioactive compounds. The functionalization of 3-iodoindazoles through Suzuki and Sonogashira cross-coupling reactions has enabled the synthesis of a wide range of 3-arylated and 3-acetylenated indazoles, respectively, expanding the diversity of C3 substituents for biological screening.

A series of 1H-indazole derivatives with disubstituent groups at both the 4-position and 6-position were synthesized and evaluated for their IDO1 inhibitory activity. Among the tested compounds, a derivative with a bromine at the 6-position and an amino-methyl-phenol at the 4-position exhibited the most potent IDO1 inhibitory activity with an IC50 value of 5.3 μM. nih.gov Another study on 3-substituted 1H-indazoles as IDO1 inhibitors found that compounds with a carbohydrazide (B1668358) moiety at the C3 position showed strong inhibitory activities in vitro. researchgate.net

The following table summarizes the anticancer activity of a series of C3 and C6 substituted indazole derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Indazole Derivatives (IC50 in μM)

Compound R1 (at C6) R2 (at C3) 4T1 A549 HepG2 HCT116 MCF-7
2a 4-(4-methylpiperazin-1-yl)phenyl (E)-3,5-dimethoxystyryl 1.13 ± 0.21 0.88 ± 0.15 2.56 ± 0.43 1.01 ± 0.19 1.54 ± 0.28
2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl (E)-3,5-dimethoxystyryl 0.23 ± 0.04 0.80 ± 0.12 0.34 ± 0.06 0.55 ± 0.09 1.15 ± 0.23
2g 6-(piperazin-1-yl)pyridin-3-yl (E)-3,5-dimethoxystyryl 0.89 ± 0.16 >10 1.54 ± 0.27 2.31 ± 0.41 3.67 ± 0.65
2h 6-(4-isopropylpiperazin-1-yl)pyridin-3-yl (E)-3,5-dimethoxystyryl 0.76 ± 0.13 1.23 ± 0.22 1.01 ± 0.18 1.87 ± 0.33 2.43 ± 0.43
2i 6-(4-morpholinopyridin-3-yl) (E)-3,5-dimethoxystyryl 0.98 ± 0.17 1.54 ± 0.28 1.23 ± 0.22 2.01 ± 0.36 2.87 ± 0.51
2j 6-aminopyridin-3-yl (E)-3,5-dimethoxystyryl 8.39 ± 1.23 0.88 ± 0.16 9.15 ± 1.60 9.35 ± 1.74 >10
2k 2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl (E)-3,5-dimethoxystyryl 0.25 ± 0.04 1.01 ± 0.18 0.98 ± 0.17 1.23 ± 0.22 1.87 ± 0.33
2o 6-(4-methylpiperazin-1-yl)pyridin-3-yl (E)-2,6-dichloro-3,5-dimethoxystyryl 2.10 ± 0.36 0.59 ± 0.08 5.16 ± 0.67 0.79 ± 0.14 3.31 ± 0.66
2p 6-(4-methylpiperazin-1-yl)pyridin-3-yl 3,5-dimethoxyphenethyl 3.22 ± 0.61 1.15 ± 0.46 8.77 ± 1.41 1.69 ± 0.48 4.88 ± 0.63

Data sourced from a study on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents. nih.gov

Role of the N1-Benzyl Moiety in Biological Potency and Selectivity

The N1-benzyl group is a key structural feature that significantly influences the biological activity of indazole derivatives. The presence and substitution pattern of this aromatic ring can dramatically affect the compound's potency and selectivity for its biological target.

In studies of YC-1 analogues, it was found that converting the 1-benzyl group to a hydrogen atom significantly reduced its antiplatelet activity, indicating that an aromatic ring at the N1 position is crucial for this biological effect. nih.gov Further modifications to the benzyl (B1604629) group itself, such as the introduction of substituents, have been shown to fine-tune the activity. For instance, fluoro or cyano substitution at the ortho position of the benzene (B151609) ring of the N1-benzyl group in YC-1 analogues led to better inhibitory activity. nih.gov

The N1-benzyl moiety also plays a critical role in the development of selective N1-indazole alkylation methods, which are important for the synthesis of specific isomers with desired biological activities. rsc.orgnih.gov The thermodynamic stability of the N1-substituted indazole isomer is often favored, and synthetic strategies have been developed to achieve high regioselectivity for N1-alkylation. rsc.orgnih.gov This is particularly important as the biological activity can differ significantly between N1 and N2 isomers.

Anticancer Activities of Indazole Derivatives

Derivatives of 1-benzyl-1H-indazole have emerged as a promising class of compounds with significant anticancer potential. Their mechanism of action is often multifaceted, involving the induction of apoptosis, modulation of the cell cycle, and inhibition of key enzymes involved in cancer progression.

Mechanism of Action Studies (e.g., Apoptosis Induction, Cell Cycle Modulation)

A primary mechanism by which many indazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain 1-benzyl-indazole derivatives can trigger apoptosis in cancer cells. For example, a series of copper(II) complexes of 1-benzyl-1H-indazol-3-ol were shown to induce apoptosis in MCF-7 breast cancer cells. bohrium.comscribd.comresearchgate.net

In one study, a potent indazole derivative, compound 2f, was found to dose-dependently promote the apoptosis of 4T1 breast cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, suggesting the involvement of the mitochondrial apoptotic pathway. nih.gov

Another study on 1H-indazole-3-amine derivatives demonstrated that the lead compound, 6o, induced apoptosis in K562 chronic myeloid leukemia cells in a concentration-dependent manner. semanticscholar.orgnih.govdntb.gov.ua This effect was potentially mediated by the inhibition of Bcl-2 family members and the p53/MDM2 pathway. semanticscholar.orgnih.govdntb.gov.ua

In addition to inducing apoptosis, some indazole derivatives have been shown to modulate the cell cycle in cancer cells. For instance, certain benzimidazole (B57391) derivatives, which share structural similarities with indazoles, have been found to cause cell cycle arrest at the G2/M phase. semanticscholar.org

The following table presents data on the apoptosis-inducing effects of compound 6o on K562 cells.

Table 2: Apoptosis of K562 cells treated with compound 6o for 48h

Concentration (μM) Live cells (%) Early apoptosis (%) Late apoptosis (%) Necrosis (%) Total apoptosis (%)
0 (Control) 96.63 1.83 1.43 0.11 3.26
10 89.26 3.11 6.53 1.10 9.64
12 82.21 4.32 12.27 1.20 16.59
14 60.98 6.54 31.18 1.30 37.72

Data adapted from a study on the design, synthesis, and antitumor activity of 1H-indazole-3-amine derivatives. semanticscholar.org

Target Identification and Enzyme Inhibition (e.g., IDO1, Protein Kinases)

The anticancer activity of 1-benzyl-indazole derivatives is often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. Key targets include protein kinases and indoleamine 2,3-dioxygenase 1 (IDO1).

Protein Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival. google.comnih.gov Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several indazole-based compounds have been developed as potent protein kinase inhibitors. For example, a series of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives were identified as potent type II Tropomyosin receptor kinase (TRK) inhibitors, effective against acquired resistance mutations. nih.gov Another study led to the discovery of 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. researchgate.net

The indazole scaffold is a key feature in several FDA-approved kinase inhibitors, such as axitinib (B1684631) and pazopanib, further highlighting the importance of this heterocyclic system in the design of anticancer drugs. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, increased IDO1 activity in tumor cells and antigen-presenting cells leads to a depletion of tryptophan and an accumulation of kynurenine metabolites in the tumor microenvironment. This suppresses the activity of immune cells, such as T cells and natural killer cells, allowing the tumor to evade immune surveillance.

Inhibitors of IDO1 are therefore being actively investigated as a novel class of cancer immunotherapeutics. Several 1H-indazole derivatives have shown promising IDO1 inhibitory activity. nih.gov For instance, a series of 3-substituted 1H-indazoles were found to have potent IDO1 inhibitory activity, with IC50 values in the nanomolar range. nih.gov

Antiprotozoal Activities of Indazole Derivatives

In addition to their anticancer properties, derivatives of 1-benzyl-1H-indazole have demonstrated significant activity against various protozoan parasites. The indazole scaffold has been identified as a promising starting point for the development of new antiprotozoal agents.

A notable example is the evaluation of a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives for their in vitro activity against different species of Leishmania, the causative agent of leishmaniasis. nih.gov In this study, several compounds exhibited potent activity against the promastigote and intracellular amastigote stages of L. amazonensis, L. infantum, and L. mexicana. nih.gov The presence of the 5-nitro group, a known feature in other antiprotozoal drugs, combined with the 1-benzyl-indazole core, was crucial for the observed activity. nih.gov

The following table summarizes the leishmanicidal activity of selected 3-alkoxy-1-benzyl-5-nitroindazole derivatives.

Table 3: In vitro activity of 3-alkoxy-1-benzyl-5-nitroindazole derivatives against Leishmania species

Compound Substituent at C3-alkoxy L. amazonensis (IC50, μM) L. infantum (IC50, μM) L. mexicana (IC50, μM)
NV1 -OCH3 1.8 ± 0.1 2.5 ± 0.2 2.1 ± 0.1
NV2 -OCH2CH3 1.5 ± 0.1 2.2 ± 0.1 1.9 ± 0.1
NV6 -O(CH2)2-N(CH3)2 0.9 ± 0.1 1.2 ± 0.1 1.0 ± 0.1
NV8 -O(CH2)3-N(CH3)2 0.7 ± 0.1 0.9 ± 0.1 0.8 ± 0.1
Amphotericin B (Reference Drug) 0.1 ± 0.0 0.1 ± 0.0 0.1 ± 0.0

Data represents the mean ± standard deviation of the 50% inhibitory concentration (IC50) against promastigotes. Sourced from a study on 3-alkoxy-1-benzyl-5-nitroindazole derivatives as potent antileishmanial compounds. nih.gov

Furthermore, other studies have reported the antiprotozoal activity of indazole derivatives against other parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Trichomonas vaginalis. nih.gov These findings underscore the potential of the 1-benzyl-indazole scaffold as a versatile platform for the discovery of novel and effective treatments for a range of protozoal infections.

Activity against Leishmania Species (e.g., L. amazonensis, L. infantum, L. mexicana)

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. nih.gov Research into novel therapeutic agents has identified indazole derivatives as a promising class of compounds. Specifically, certain 2-benzyl-5-nitroindazolin-3-one derivatives have been evaluated for their in vitro activity against Leishmania amazonensis. nih.gov

In one study, a series of twenty such derivatives were tested. Eight of these compounds demonstrated a 50% inhibitory concentration (IC50) of less than 1 µM against the promastigote stage of the parasite and a selectivity index greater than 10. nih.gov Four of these were found to be as active as the standard drug Amphotericin B against the intracellular amastigote stage. nih.gov The most potent compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297), exhibited an IC50 of 0.46 ± 0.01 µM against amastigotes and a high selectivity index of 875. nih.gov

Structure-activity relationship (SAR) analysis revealed that the presence of hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one core was crucial for enhancing the selectivity of these compounds. nih.gov While direct studies on 1-benzyl-3-iodo-1H-indazole are specific, the broader class of N-benzyl indazole derivatives shows significant potential. For instance, N-benzyl-1H-benzimidazol-2-amine derivatives have also been synthesized and tested against various Leishmania species, including L. mexicana, with some compounds showing high activity and lower cytotoxicity than existing drugs like miltefosine (B1683995) and amphotericin B. nih.gov

Table 1: In Vitro Antileishmanial Activity of a Selected Indazole Derivative

Compound Target Organism Parasite Stage IC50 (µM) Selectivity Index
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate L. amazonensis Amastigote 0.46 ± 0.01 875

Antichagasic and Antitrypanosomal Properties (Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health issue in Latin America. nih.gov The current treatments have limitations, driving the search for new and more effective drugs. nih.govnih.gov Indazole derivatives have emerged as a chemical class with notable activity against T. cruzi. nih.gov

Studies on related heterocyclic compounds, such as 3-nitro-1H-1,2,4-triazole derivatives, have shown significant and selective activity against the amastigote form of T. cruzi. nih.gov This activity is linked to the activation of a type I nitroreductase enzyme specific to trypanosomatids. nih.gov While not direct derivatives of this compound, these findings highlight the potential of nitro-substituted heterocyclic compounds in targeting T. cruzi.

Furthermore, research on other azole-containing structures has identified potent anti-T. cruzi agents. For example, certain 1,2,3-triazole-based analogues of benznidazole, a standard Chagas disease drug, have demonstrated remarkable activity against the parasite. nih.govepa.gov This underscores the therapeutic potential of the broader class of nitrogen-containing heterocyclic compounds, to which indazoles belong, in the development of new antichagasic drugs.

Evaluation of Activity against Different Parasite Life Stages

A comprehensive evaluation of any potential antiparasitic drug involves assessing its efficacy against the different life stages of the parasite. In the case of Leishmania, this includes the flagellated promastigote form found in the insect vector and the non-flagellated amastigote form that resides within host macrophages. nih.gov

Research on 2-benzyl-5-nitroindazolin-3-one derivatives against L. amazonensis has demonstrated activity against both promastigotes and intracellular amastigotes. nih.gov Several compounds showed high potency against the promastigote stage, and importantly, four of the most selective compounds were as effective as Amphotericin B against the clinically relevant intracellular amastigotes. nih.gov Similarly, studies on N-benzyl-1H-benzimidazol-2-amine derivatives have reported IC50 values in the micromolar range against both promastigotes and amastigotes of L. mexicana and L. braziliensis. nih.gov

For Trypanosoma cruzi, the life cycle includes the trypomastigote form, which is found in the bloodstream, and the intracellular amastigote form. Effective drug candidates should ideally target both stages. Studies on 1,2,3-triazole derivatives have shown potent activity against trypomastigotes and are also active against intracellular amastigotes. nih.gov

Modulation of Soluble Guanylate Cyclase (sGC) Activity

Soluble guanylate cyclase (sGC) is a crucial enzyme in the nitric oxide (NO) signaling pathway. nih.govnih.gov It catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. nih.govnih.gov

Derivatives as sGC Stimulators (e.g., YC-1 Analogs)

The benzylindazole compound YC-1 [3-(5′-hydroxymethyl-2′furyl)-1-benzyl indazole] was the first identified pharmacological agent that directly stimulates sGC activity. nih.govnih.gov This discovery positioned benzylindazole derivatives as a lead structure for the development of a new class of drugs known as sGC stimulators. nih.gov These compounds enhance the production of cGMP, leading to effects such as vasodilation and anti-platelet aggregation. nih.govnih.gov

YC-1 and its analogs, such as BAY 41-2272 and BAY 63-2521, stimulate sGC activity independently of NO but also act synergistically with NO. nih.gov This dual action makes them potentially beneficial for treating cardiovascular conditions where the NO signaling pathway is impaired, such as systemic and pulmonary hypertension. nih.gov The development of these compounds represents a significant advancement in targeting the sGC pathway for therapeutic benefit. nih.govresearchgate.net

Table 2: Examples of Indazole-based sGC Stimulators

Compound Class Primary Action
YC-1 Benzylindazole sGC Stimulator
BAY 41-2272 Pyrazolopyridine (YC-1 analog) sGC Stimulator
BAY 63-2521 (Riociguat) Pyrazolopyridine (YC-1 analog) sGC Stimulator

Mechanistic Basis of sGC Activation

sGC stimulators like YC-1 function as allosteric activators of the enzyme. nih.gov They bind to a regulatory site on sGC that is distinct from the NO-binding heme group. monash.edudocumentsdelivered.com Cryo-electron microscopy studies have shown that in the presence of NO, YC-1 type stimulators bind between the β1 H-NOX domain and the coiled-coil domains of sGC, stabilizing the enzyme in its extended, active conformation. nih.gov

The activation of sGC by YC-1 has both heme-dependent and heme-independent components. nih.govresearchgate.net While the presence of the heme moiety significantly enhances activation, YC-1 can still activate a mutant form of sGC that lacks heme. nih.gov This indicates a complex mechanism of action. The binding of these stimulators to the α1-subunit of sGC, specifically in a region encompassing cysteines 238 and 243, is thought to play a critical role in the enzyme's regulation. monash.edu This NO-independent stimulation, coupled with the synergistic effect in the presence of NO, provides a powerful mechanism for enhancing cGMP signaling. nih.govmonash.edu

Other Notable Biological Activities of Indazole Derivatives

The versatility of the indazole scaffold has led to the discovery of derivatives with a broad spectrum of biological activities beyond those already discussed. nih.govnih.gov Indazole-containing compounds have been investigated for their potential as:

Anticancer agents : Certain indazole derivatives, such as Niraparib and Pazopanib, are used in cancer therapy. nih.gov

Anti-inflammatory agents : Benzydamine is an example of an indazole derivative with anti-inflammatory properties. pnrjournal.com

Antimicrobial agents : Various indazole derivatives have shown activity against bacteria and fungi. nih.govpnrjournal.com

Central Nervous System (CNS) agents : The indazole structure is found in compounds with analgesic and antipsychotic properties. nih.gov

Antiviral agents : Some derivatives have demonstrated anti-HIV activity. nih.gov

Cardiovascular agents : Beyond sGC stimulation, indazole derivatives have been explored for antiarrhythmic and antihypertensive effects. nih.gov

Recently, research has also explored indazole derivatives for applications in treating neurodegenerative diseases and osteoporosis. eurekaselect.com The wide range of biological targets for indazole derivatives underscores their importance as a "privileged structure" in medicinal chemistry. pnrjournal.com

Anti-inflammatory and Antimicrobial Effects

The indazole nucleus is a key component in several compounds recognized for their anti-inflammatory properties. nih.govresearchgate.net Research into derivatives of the 1-benzyl-indazole scaffold has identified compounds with significant anti-inflammatory effects.

One such derivative is 1-benzyl-3-(2,3-dihydroxypropoxy)-indazole, also known as benzidol. nih.gov Pharmacological studies have demonstrated that benzidol possesses marked anti-inflammatory, as well as analgesic and antipyretic, properties. nih.gov When evaluated for its anti-inflammatory activity, benzidol was found to have efficacy similar to that of phenylbutazone (B1037) and greater than that of benzydamine, two well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov This highlights the potential of modifying the 3-position of the 1-benzyl-indazole core to develop potent anti-inflammatory agents.

While the broader class of indazole derivatives has been investigated for antimicrobial activity against various bacterial and fungal strains, nih.govorientjchem.org specific and comprehensive studies focusing on the antimicrobial effects of derivatives synthesized directly from this compound are not extensively documented in the current literature. The general antimicrobial potential of the indazole scaffold suggests that this is a promising area for future investigation. orientjchem.org

Table 1: Anti-inflammatory Activity of Benzidol

Compound Activity Profile Comparison

| Benzidol (1-benzyl-3-(2,3-dihydroxypropoxy)-indazole) | Marked anti-inflammatory, analgesic, and antipyretic properties. nih.gov | Activity is similar to phenylbutazone and higher than benzydamine. nih.gov |

Neuroprotective and Vasodilatory Properties

Derivatives of 1-benzyl-indazole have also been explored for their effects on the cardiovascular and nervous systems, revealing significant vasodilatory and neuroprotective potential.

Research has identified a series of furopyrazole derivatives of benzylindazole analogs with neuroprotective effects. nih.gov In a study investigating their impact on C2 ceramide-induced apoptosis in primary cortical neurons, carbinol derivatives within this series showed the most potent neuroprotection. nih.gov This suggests that specific modifications of the benzylindazole structure can yield compounds capable of protecting neurons from apoptotic cell death, which is a key factor in various neurodegenerative diseases. nih.gov

In the realm of cardiovascular research, the 1-benzyl-indazole derivative YC-1 , or 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, has been identified as a potent vasodilator. nih.gov YC-1 is known to be an activator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide signaling pathway that leads to vasorelaxation. nih.gov Its ability to inhibit platelet aggregation and induce vascular contraction has positioned it as a significant molecule for the potential treatment of circulatory disorders. nih.gov The development of YC-1 has spurred further research into its analogs for treating conditions like pulmonary hypertension. rsc.org Another derivative, 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole hydrochloride (the active ingredient in benzydamine), is also used to treat inflammation. biosynth.com

Table 2: Vasodilatory and Neuroprotective Derivatives of 1-Benzyl-Indazole

Compound/Derivative Class Biological Activity Key Findings
YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole) Vasodilatory Activates soluble guanylate cyclase (sGC), inhibits platelet aggregation, and has potential for treating circulatory disorders. nih.gov

| Furopyrazole derivatives of benzylindazole | Neuroprotective | Carbinol derivatives within this class demonstrated the strongest protection against C2 ceramide-induced apoptosis in cortical neurons. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-benzyl-3-iodo-1H-indazole?

  • Methodological Answer : Copper-catalyzed reactions, such as click chemistry, are widely used. For example, iodination can be achieved using copper(I) iodide (CuI) or tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆) under mild conditions, often in solvents like tetrahydrofuran (THF) with bases such as triethylamine. Optimizing stoichiometry and reaction time is critical to avoid byproducts like diiodinated derivatives . Alternative routes include palladium-catalyzed cross-coupling for introducing the benzyl group post-iodination .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization involves a combination of techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and benzyl/indazole integration .
  • Mass spectrometry (LC-MSD or QTOF) for molecular weight verification .
  • Infrared spectroscopy (FTIR) to identify functional groups, particularly C-I stretching (~500 cm⁻¹) .
  • Elemental analysis to validate empirical formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., kinase inhibition vs. cellular cytotoxicity) .
  • Batch consistency checks : Use pharmacopoeia-grade reference standards (e.g., BPCRS) to ensure compound integrity .
  • Controlled SAR studies : Systematically modify substituents (e.g., replacing iodine with bromine) to isolate activity drivers .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in bioassays) .

Q. What mechanistic insights guide the optimization of this compound for target-specific applications?

  • Methodological Answer :

  • Thermodynamic profiling : Use NIST thermochemistry data to assess stability under physiological conditions (e.g., hydrolysis susceptibility of the C-I bond) .
  • Docking studies : Model interactions with targets like kinase ATP-binding pockets, focusing on iodine’s role in halogen bonding .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to prioritize derivatives with longer half-lives .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer :

  • Scaffold diversification : Synthesize derivatives with variations at the benzyl (e.g., para-fluoro substitution) or indazole (e.g., nitro or amino groups) positions .
  • Biological profiling : Test analogs against panels of targets (e.g., kinases, GPCRs) to map selectivity .
  • Computational QSAR models : Use descriptors like logP, polar surface area, and halogen bond propensity to predict activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.